molecular formula C7H14BN3O2 B1454966 (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid CAS No. 1086063-73-1

(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid

Cat. No. B1454966
CAS RN: 1086063-73-1
M. Wt: 183.02 g/mol
InChI Key: UCQQESQCZFLTNP-UHFFFAOYSA-N
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Description

“(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydrogens . Boronic acids are known for their ability to form reversible covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of chemical and biological applications .


Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method involves the reaction of a boronate ester with a suitable partner molecule in the presence of a catalyst . The synthesis of boronic acids and their derivatives has been a topic of ongoing research, with many studies focusing on improving the efficiency, selectivity, and scope of these reactions .


Molecular Structure Analysis

The molecular structure of “(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid” involves a boron atom bonded to an oxygen atom and two hydrogens, with the boron atom also being part of a larger organic structure . The exact structure can vary depending on the specific substituents attached to the boron atom.


Chemical Reactions Analysis

Boronic acids are known for their ability to undergo a variety of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halide or pseudohalide in the presence of a palladium catalyst . Boronic acids can also react with diols and other compounds containing hydroxyl groups to form boronate esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary widely depending on their specific structure. In general, boronic acids are stable under normal conditions but can decompose under high heat or in the presence of strong acids or bases .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied for carbon–carbon bond formation. The mild and functional group tolerant conditions, along with the stability and environmentally benign nature of organoboron reagents like this compound, make it ideal for SM coupling .

Protodeboronation and Homologation

In organic synthesis, the protodeboronation of boronic esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation. This sequence has been applied to complex molecules like Δ8-THC and cholesterol, showcasing the versatility of boronic esters in synthetic chemistry .

Asymmetric Synthesis

Boronic acids and their derivatives, including this compound, play a crucial role in the asymmetric synthesis of amino acids. Their stability and ease of synthesis contribute to their widespread use in metal-catalyzed processes and acid catalysis .

Biological Labelling and Protein Manipulation

The interaction of boronic acids with diols enables their use in biological labelling and protein manipulation. This compound can be used to modify proteins or as a part of separation techniques, contributing to the development of new therapeutics .

Synthesis of Borinic Acid Derivatives

Boronic acids are also used in the synthesis of borinic acid derivatives. The compound can be a precursor for various trialkoxyboranes, which are essential in the study of borinic acid chemistry .

Hydroboration Reactions

The compound is instrumental in hydroboration reactions, a method to synthesize organoboranes. These reactions are foundational for creating boron-containing building blocks that are pivotal in organic synthesis .

Mechanism of Action

The mechanism of action of boronic acids in biological systems is largely due to their ability to form reversible covalent bonds with various biological molecules. This allows them to interact with a wide range of targets, including proteins, nucleic acids, and carbohydrates .

Safety and Hazards

Boronic acids are generally considered to be non-toxic, but they can cause irritation if they come into contact with the skin or eyes. They can also be harmful if ingested or inhaled in large amounts .

Future Directions

The future of boronic acid research is likely to involve further exploration of their potential applications in various fields, including medicine, materials science, and environmental science. There is also ongoing interest in developing new methods for the synthesis of boronic acids and their derivatives, with a particular focus on improving the efficiency and selectivity of these reactions .

properties

IUPAC Name

[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BN3O2/c1-10(2)3-4-11-6-7(5-9-11)8(12)13/h5-6,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQQESQCZFLTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743835
Record name {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid

CAS RN

1086063-73-1
Record name {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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